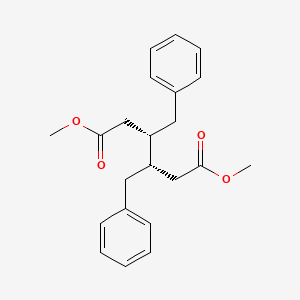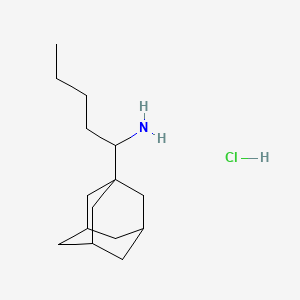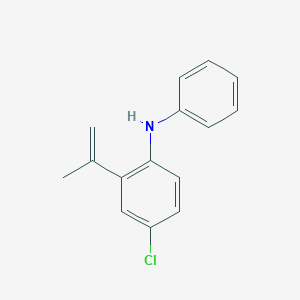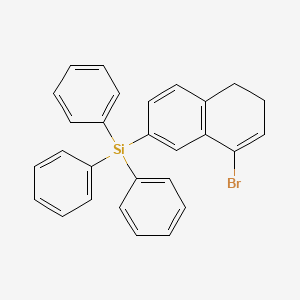![molecular formula C17H27NO4S B14178221 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate CAS No. 911835-66-0](/img/structure/B14178221.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further esterified with acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate typically involves a multi-step process. One common method starts with the sulfonation of 4-methylbenzene (toluene) to produce 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with octylamine to form 2-[(4-Methylbenzene-1-sulfonyl)amino]octane. Finally, the amine is esterified with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octyl chain and acetate group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the octyl chain and acetate group.
Octyl acetate: Lacks the sulfonamide group.
N-Octylsulfonamide: Similar structure but without the acetate ester.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is unique due to the combination of the sulfonamide group, octyl chain, and acetate ester.
Propriétés
Numéro CAS |
911835-66-0 |
|---|---|
Formule moléculaire |
C17H27NO4S |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]octyl acetate |
InChI |
InChI=1S/C17H27NO4S/c1-4-5-6-7-8-16(13-22-15(3)19)18-23(20,21)17-11-9-14(2)10-12-17/h9-12,16,18H,4-8,13H2,1-3H3 |
Clé InChI |
WGKIMSOVRNEDPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(COC(=O)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)



![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)


![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)



